

N,N-Dimethylsphingosine solubility and preparation for experiments

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Compound of Interest

Compound Name: *N,N-Dimethylsphingosine*

Cat. No.: B043700

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Application Notes: N,N-Dimethylsphingosine (DMS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **N,N-Dimethylsphingosine** (DMS) is a naturally occurring metabolite of sphingosine and a widely used research tool.^{[1][2]} It functions as a potent and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).^{[3][4][5]} By inhibiting SphK, DMS effectively decreases cellular levels of the pro-survival lipid S1P and can lead to an accumulation of pro-apoptotic lipids like ceramide.^{[4][5]} This modulation of the critical "sphingolipid rheostat" makes DMS a valuable agent for studying signaling pathways involved in cell proliferation, apoptosis, and inflammation. These notes provide essential information on the solubility of DMS and detailed protocols for its preparation and use in experimental settings.

Solubility Data

N,N-Dimethylsphingosine is a hydrophobic molecule, exhibiting poor solubility in aqueous solutions but good solubility in various organic solvents. Stock solutions should be prepared in an appropriate organic solvent before dilution into aqueous buffers or cell culture media for experiments.

Table 1: Solubility of **N,N-Dimethylsphingosine** in Common Laboratory Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)*	Notes
Dimethylformamide (DMF)	50 mg/mL[6]	~152.6 mM	Purge solvent with an inert gas.
Dimethyl sulfoxide (DMSO)	50 mg/mL[6]	~152.6 mM	Preferred solvent for cell culture stock solutions.
Ethanol	25 mg/mL[6]	~76.3 mM	Can be used for both in vitro and in vivo preparations.
PBS (pH 7.2)	1 mg/mL[6]	~3.1 mM	Limited solubility. Direct dissolution is not recommended for high concentrations.

*Molar concentration calculated using a molecular weight of 327.55 g/mol .

Experimental Protocols

Protocol 2.1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 50 mM stock solution of **N,N-Dimethylsphingosine** in DMSO.

Materials:

- **N,N-Dimethylsphingosine** (DMS), solid form
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Analytical balance and weighing paper

- Vortex mixer

Procedure:

- **Weighing DMS:** Carefully weigh out the desired amount of DMS powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 16.38 mg of DMS (Molecular Weight = 327.55 g/mol).
- **Dissolution:** Aseptically add the weighed DMS to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for a 16.38 mg sample) to the vial.
- **Mixing:** Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.^[7]
- **Storage:** Store the aliquots at -20°C. The stock solution is generally stable for several months when stored properly.^{[4][7]}

Protocol 2.2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

- 50 mM DMS stock solution in DMSO (from Protocol 2.1)
- Sterile complete cell culture medium (e.g., DMEM + 10% FBS)
- Sterile polypropylene tubes

Procedure:

- Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a stepwise dilution.^[7] First, dilute the 50 mM stock solution to a 1 mM intermediate solution in sterile cell culture medium.
 - Example: Add 10 μ L of the 50 mM stock to 490 μ L of medium.
- Final Working Solution: Further dilute the intermediate solution to the desired final concentration for your experiment.
 - Example for a 10 μ M final concentration: Add 10 μ L of the 1 mM intermediate solution to 990 μ L of cell culture medium. This creates a working solution where the final DMSO concentration is less than 0.1%.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of DMS used in the experiment.^[7] This is crucial for distinguishing the effects of the compound from the effects of the solvent.
- Application: Immediately add the working solutions (or vehicle control) to your cell cultures. Gently mix the plate to ensure even distribution.

Protocol 2.3: In Vitro Cell Viability (MTT) Assay

This protocol provides a general workflow for assessing the cytotoxic effects of DMS on a cancer cell line, based on methods used in published studies.

Procedure:

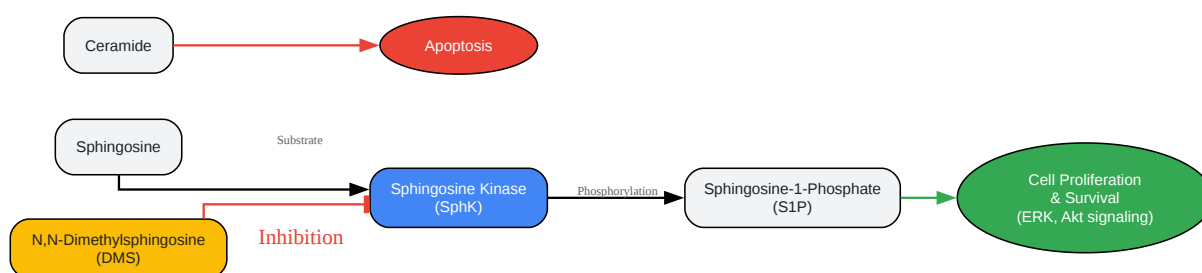
- Cell Seeding: Seed cells (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
- Treatment: Prepare a range of DMS working solutions in culture medium (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M, 40 μ M) and a vehicle control as described in Protocol 2.2.
- Incubation: Remove the old medium from the cells and replace it with 100 μ L of the prepared DMS working solutions or vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add 10 μL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined. For many cancer cell lines, the IC50 of DMS is in the 10-20 μM range.

Visualized Pathways and Workflows

Signaling Pathway of N,N-Dimethylsphingosine

DMS primarily acts by inhibiting Sphingosine Kinase (SphK). This disrupts the balance between pro-apoptotic ceramide and pro-survival Sphingosine-1-Phosphate (S1P), often referred to as the sphingolipid rheostat.

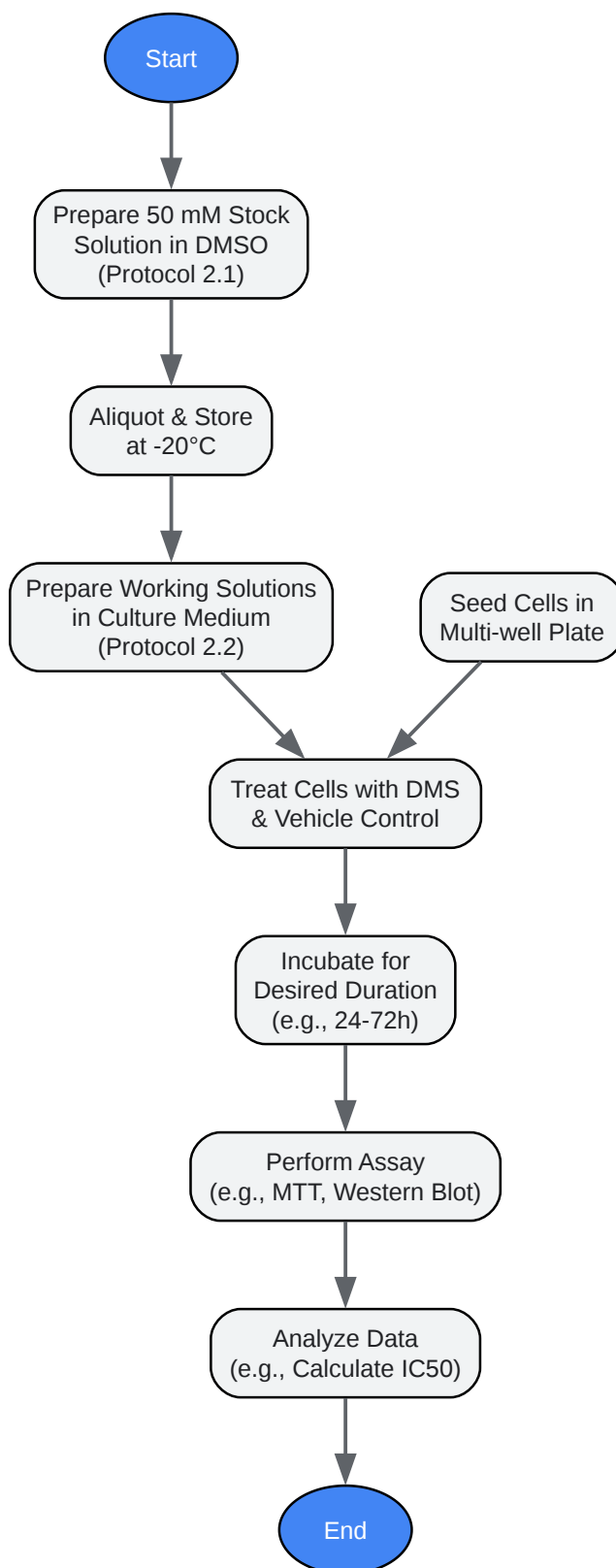


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Caption: DMS inhibits SphK, shifting the sphingolipid balance from pro-survival S1P to pro-apoptotic ceramide.

Experimental Workflow for Cell-Based Assays

A standardized workflow ensures reproducibility when testing the effects of DMS in cell culture.



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Caption: A typical experimental workflow for preparing and using DMS in cell-based assays.

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